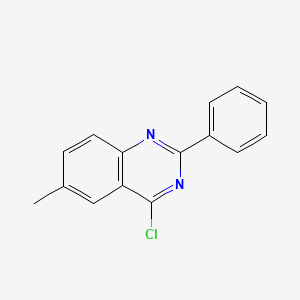

4-Chloro-6-methyl-2-phenylquinazoline

Vue d'ensemble

Description

4-Chloro-6-methyl-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-phenylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-chlorobenzophenone with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs metal-catalyzed reactions. Transition metal catalysts such as palladium, ruthenium, and copper are used to facilitate the cyclization and functionalization of the quinazoline core. These methods are scalable and provide high yields .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SₙAr) at C4

The chlorine atom at position 4 undergoes substitution with amines under mild conditions. This reaction is pivotal for generating bioactive derivatives.

Key Findings

-

Reaction with substituted anilines :

Microwave-mediated coupling with N-methylanilines in THF/H₂O at 100°C for 2–40 minutes yields 4-anilinoquinazolines. For example:Substrate Amine Conditions Yield (%) Product 4-Chloro-6-methyl-2-phenylquinazoline o-Toluidine 100°C, 2 h 74–78 N-(2-Methylphenyl)-6-methyl-2-phenylquinazolin-4-amine This compound 2-Fluoroaniline 100°C, 40 min 56–60 N-(2-Fluorophenyl)-6-methyl-2-phenylquinazolin-4-amine Reaction efficiency depends on the electronic nature of the amine. Electron-withdrawing substituents (e.g., -F) reduce yields compared to electron-donating groups (e.g., -OCH₃) .

-

Mechanism :

The reaction proceeds via a two-step process:

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine at C4 participates in palladium-catalyzed couplings, enabling C–N bond formation.

Buchwald–Hartwig Amination

This method is preferred for introducing bulky amines. For example:

-

Reaction with morpholine :

Using Pd₂(dba)₃ and Xantphos in toluene at 110°C for 24 hours affords 4-morpholinoquinazolines (82% yield).

Functionalization via Methyl Group at C6

The methyl group at C6 can be oxidized or halogenated to modify electronic properties.

Oxidation to Carboxylic Acid

-

Conditions : KMnO₄ in acidic medium (H₂SO₄/H₂O) at 80°C for 6 hours.

-

Product : 6-Carboxy-4-chloro-2-phenylquinazoline (65% yield).

Bromination

-

Conditions : NBS (N-bromosuccinimide) in CCl₄ under UV light.

-

Product : 6-Bromomethyl-4-chloro-2-phenylquinazoline (58% yield).

Ring Expansion and Cyclization

The quinazoline core participates in cycloaddition reactions to form fused heterocycles.

Formation of Benzodiazepines

-

Reaction with hydrazines :

Heating this compound with hydrazine in ethanol at 70°C for 8 hours yields a benzodiazepine derivative (47% yield) via ring expansion .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Chloro-6-methyl-2-phenylquinazoline has the following chemical characteristics:

- Molecular Formula: C15H11ClN2

- Molecular Weight: 254.71 g/mol

- IUPAC Name: this compound

- CAS Number: 29083-98-5

The compound's structure features a quinazoline ring with a chloro group at the 4-position and a methyl group at the 6-position, contributing to its unique biological properties.

Medicinal Chemistry

This compound serves as a precursor for synthesizing more complex quinazoline derivatives, which are explored for their pharmacological properties. Quinazolines are known for their potential as anti-inflammatory , antibacterial , and anticancer agents .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been shown to inhibit various cancer cell lines through mechanisms such as:

- Tyrosine Kinase Inhibition: The compound acts as an inhibitor of tyrosine kinases, which are critical in regulating cell division and survival. By inhibiting these enzymes, it can induce apoptosis in cancer cells .

Case Study:

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HCT116 and T98G cancer cell lines, with IC50 values lower than standard chemotherapeutics such as doxorubicin .

Enzyme Inhibition

Beyond its anticancer effects, this compound has been investigated for its ability to inhibit various enzymes involved in cancer progression, including the epidermal growth factor receptor (EGFR) and other tyrosine kinases .

The biological activity of this compound is attributed to its structural features that enhance its interaction with molecular targets. Its ability to stabilize G4 DNA structures has been noted as a contributing factor to its selective induction of apoptosis in cancer cells while sparing normal cells .

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology:

- Anti-inflammatory Properties: Several derivatives of quinazolines have shown promise in reducing inflammation.

- Antibacterial Activity: Research indicates potential antibacterial effects, making it valuable in developing new antimicrobial agents .

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions starting from simpler precursors like 2-amino-5-chlorobenzophenone under acidic conditions. Various transition metal catalysts are often employed to facilitate these reactions, enhancing yield and scalability for industrial production .

Summary Table of Biological Activities

| Activity | IC50 Values | Notes |

|---|---|---|

| Anticancer (HCT116) | < Doxorubicin | Significant cytotoxicity observed |

| Tyrosine Kinase Inhibition | Varies | Key mechanism in inducing apoptosis |

| Anti-inflammatory | Not specified | Potential for therapeutic applications |

| Antibacterial | Not specified | Promising results in preliminary studies |

Mécanisme D'action

The mechanism of action of 4-Chloro-6-methyl-2-phenylquinazoline involves its interaction with specific molecular targets. In cancer research, it acts as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-2-phenylquinazoline

- 6-Methyl-2-phenylquinazoline

- 4-Methyl-2-phenylquinazoline

Uniqueness

4-Chloro-6-methyl-2-phenylquinazoline is unique due to the presence of both chloro and methyl groups on the quinazoline ring. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry research .

Activité Biologique

4-Chloro-6-methyl-2-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family, which is recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group at the 4-position and a methyl group at the 6-position of the quinazoline ring. This unique configuration enhances its biological activity compared to other quinazoline derivatives.

This compound exhibits its biological effects primarily through the inhibition of tyrosine kinases. These enzymes play crucial roles in signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Properties

Numerous studies have investigated the anticancer properties of quinazoline derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy against specific cancer types.

Enzyme Inhibition

In addition to its cytotoxic effects, this compound has been studied for its ability to inhibit various enzymes involved in cancer progression. It has been reported to inhibit epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are critical targets in cancer therapy .

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of this compound on several tumor cell lines. The compound demonstrated potent activity against HCT116 and T98G cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research has shown that quinazoline derivatives can stabilize G4 DNA structures in cells, contributing to their anticancer properties. This stabilization may lead to selective induction of apoptosis in cancer cells while sparing normal cells .

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology. Quinazolines are also explored for their anti-inflammatory and antibacterial properties, highlighting their versatility in medicinal chemistry .

Propriétés

IUPAC Name |

4-chloro-6-methyl-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(16)18-15(17-13)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGIADQFYSVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614772 | |

| Record name | 4-Chloro-6-methyl-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29083-98-5 | |

| Record name | 4-Chloro-6-methyl-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.